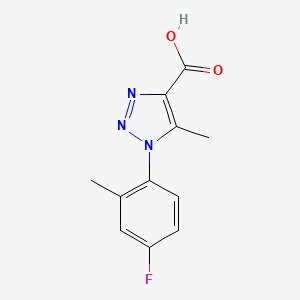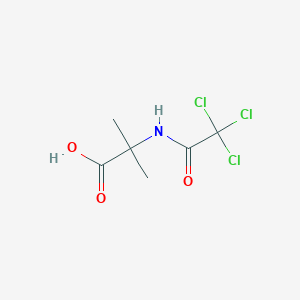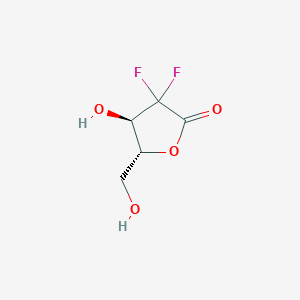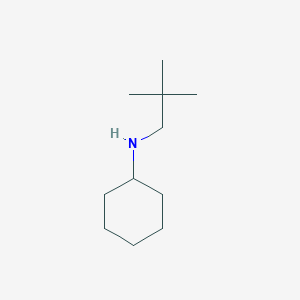![molecular formula C13H8N2O3S B3173900 2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid CAS No. 951207-88-8](/img/structure/B3173900.png)
2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid
Descripción general
Descripción
“2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid” is a significant heterocyclic system in natural products and drugs . It is an endogenous aryl hydrocarbon (Ah) receptor (AhR) agonist . This compound plays a main role in cell biology and has attracted increasing attention in recent years due to its application as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of this compound involves condensation reactions or condensation and oxidation reactions to form the thiazoline or thiazole moiety . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole .Molecular Structure Analysis
The molecular structure of this compound includes an indole ring attached to a thiazole ring via a carbonyl group . The indole ring is a significant type of heterocycle as it is found in proteins in the form of amino acids, such as tryptophan .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions or condensation and oxidation reactions to form the thiazoline or thiazole moiety .Mecanismo De Acción
Target of Action
The primary target of Indolokine A5 is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes.
Mode of Action
Indolokine A5 acts as a potent agonist for the AhR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Indolokine A5 binds to the AhR, activating it .
Biochemical Pathways
Indolokine A5 is a catabolite of L-cysteine . It is upregulated in response to a redox stressor via aspC and tyrB transaminases . The compound is found in diverse bacteria and enhances persister formation in E. coli . It also activates distinct immunological responses in primary human tissues .
Result of Action
The activation of AhR by Indolokine A5 triggers a variety of responses. It enhances persister formation in E. coli, which could have implications for bacterial survival and antibiotic resistance . Moreover, it activates innate immune responses in both plant and human tissues .
Action Environment
The action of Indolokine A5 can be influenced by various environmental factors. For instance, cellular stress conditions can upregulate the production of Indolokine A5 . .
Direcciones Futuras
The application of indole derivatives, such as “2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid”, for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on further exploring its therapeutic potential and optimizing its synthesis process.
Propiedades
IUPAC Name |
2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-6,14H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXYUFQKPJMQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid](/img/structure/B3173818.png)

![1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B3173842.png)




![Butyl[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3173879.png)


![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)
![2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3173901.png)
![3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid](/img/structure/B3173919.png)
![ethyl 1-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B3173929.png)